molecular formula C7H11BrO2 B13474174 1-(Bromomethyl)cyclopentane-1-carboxylic acid

1-(Bromomethyl)cyclopentane-1-carboxylic acid

Cat. No.: B13474174
M. Wt: 207.06 g/mol
InChI Key: YUGJOYVMDZHNLJ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)cyclopentane-1-carboxylic acid is an organic compound featuring a cyclopentane ring substituted with a bromomethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of cyclopentane-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Bromomethyl)cyclopentane-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)cyclopentane-1-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the carboxylic acid group can participate in hydrogen bonding and acid-base reactions. These interactions facilitate the compound’s incorporation into various chemical and biological pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)cyclopentane-1-carboxylic acid is unique due to the presence of both a bromomethyl group and a carboxylic acid group on the cyclopentane ring. This combination imparts distinct reactivity and versatility, making it valuable for various synthetic and research applications .

Properties

Molecular Formula

C7H11BrO2

Molecular Weight

207.06 g/mol

IUPAC Name

1-(bromomethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H11BrO2/c8-5-7(6(9)10)3-1-2-4-7/h1-5H2,(H,9,10)

InChI Key

YUGJOYVMDZHNLJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CBr)C(=O)O

Origin of Product

United States

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